

2,3-Dimethylpyrazine CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethylpyrazine

Cat. No.: B1216465

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An In-depth Technical Guide to **2,3-Dimethylpyrazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylpyrazine is a heterocyclic aromatic organic compound that is a key contributor to the flavor and aroma of a wide variety of roasted, baked, and fermented foods.[1][2] Beyond its significant role in the food and fragrance industries, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][3] This technical guide provides a comprehensive overview of **2,3-Dimethylpyrazine**, including its chemical and physical properties, synthesis methodologies, analytical techniques, and applications, with a focus on its relevance to research and development.

Chemical Identity and Properties

2,3-Dimethylpyrazine, a member of the pyrazine class of compounds, is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[2]

Table 1: Chemical Identifiers for **2,3-Dimethylpyrazine**

Identifier	Value
CAS Number	5910-89-4
Molecular Formula	C ₆ H ₈ N ₂
Molecular Weight	108.14 g/mol
IUPAC Name	2,3-dimethylpyrazine
EC Number	227-630-0
FEMA Number	3271

Table 2: Physicochemical Properties of **2,3-Dimethylpyrazine**

Property	Value
Appearance	Colorless to pale yellow liquid
Odor	Roasted, nutty, chocolate, green grass
Melting Point	11-13 °C
Boiling Point	156 °C
Density	1.011 g/mL at 25 °C
Flash Point	130 °F
Refractive Index	n _{20/D} 1.507
Solubility	Soluble in water, organic solvents, and oils

Synthesis of 2,3-Dimethylpyrazine

The synthesis of **2,3-Dimethylpyrazine** can be achieved through various chemical and biological routes. Industrial production has traditionally relied on high-temperature vapor-phase reactions, but more recent methods focus on liquid-phase synthesis under milder conditions.

Chemical Synthesis

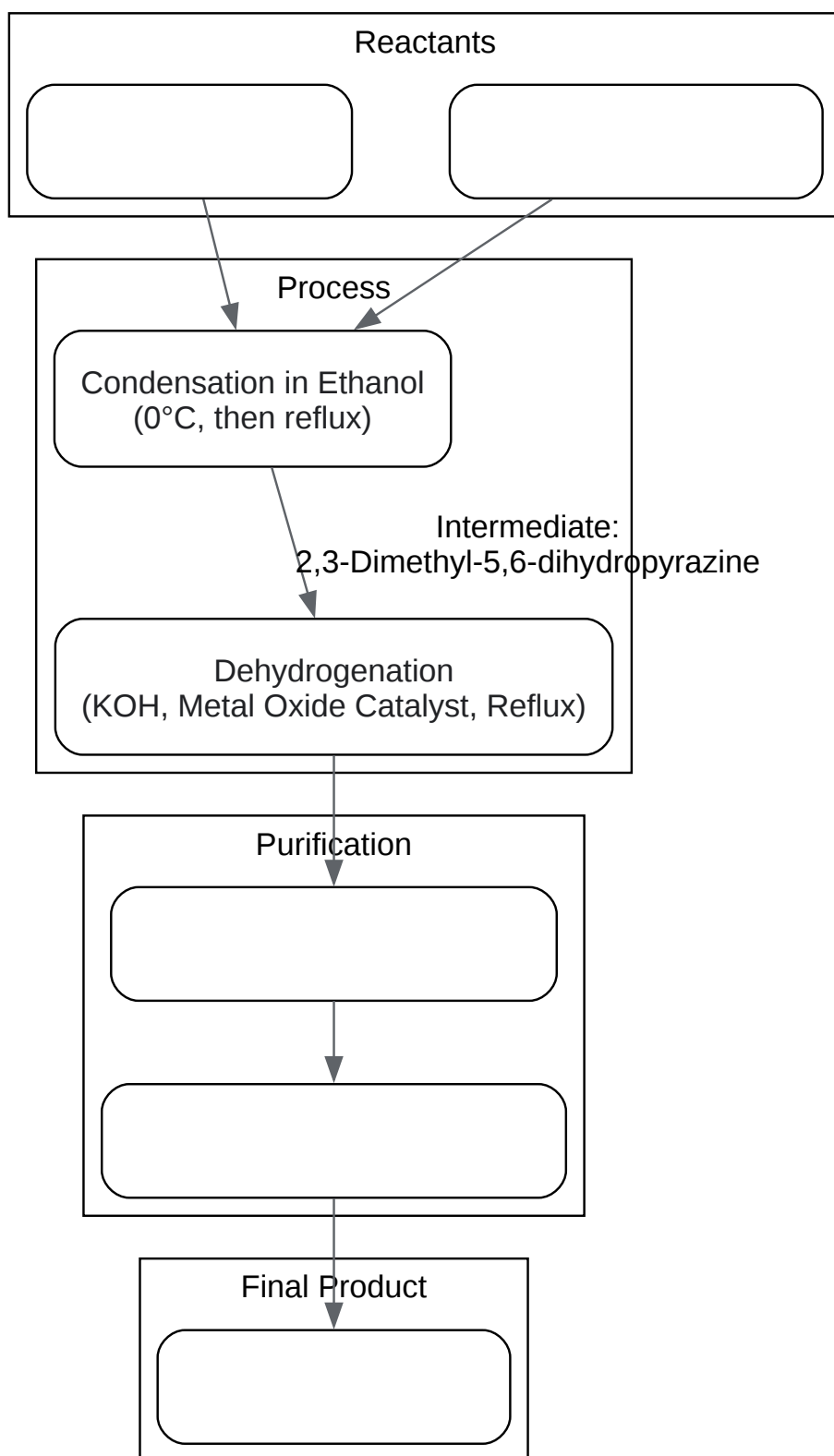
A common laboratory and potential industrial synthesis involves the condensation of a diamine with a dicarbonyl compound.

Experimental Protocol: Synthesis from Ethylenediamine and Diacetyl (Butanedione)

This protocol is based on a method described for the synthesis of pyrazines.

- **Reaction Setup:** Equip a reaction vessel with a stirrer, reflux condenser, and a thermometer.
- **Initial Cooling:** Add ethylenediamine and 95% ethanol to the reaction vessel. While stirring, cool the mixture to 0°C.
- **Reagent Addition:** Slowly add a solution of diacetyl (butanedione) dissolved in 95% ethanol dropwise to the cooled mixture, maintaining the temperature.
- **Initial Reflux:** After the addition is complete, heat the solution and allow it to reflux for 30 minutes.
- **Dehydrogenation:** Cool the solution slightly and add potassium hydroxide and a metal oxide catalyst. Heat the mixture to reflux and maintain for 18 hours with continuous stirring. This step facilitates the dehydrogenation of the dihydropyrazine intermediate to form **2,3-Dimethylpyrazine**.
- **Work-up:**
 - Cool the reaction mixture and filter to remove the catalyst.
 - Distill the filtrate to recover the ethanol.
 - Extract the residue with diethyl ether.
 - Dry the ether extract with anhydrous sodium sulfate.
- **Purification:** Filter the dried solution and remove the solvent. The crude product is then purified by reduced pressure distillation, collecting the fraction at 75-78°C.

Logical Workflow for Chemical Synthesis



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Caption: Chemical synthesis workflow for **2,3-Dimethylpyrazine**.

Biosynthesis

Certain microorganisms, notably *Bacillus subtilis*, are capable of producing alkylpyrazines, including **2,3-Dimethylpyrazine**, through metabolic pathways. This biosynthetic route is an area of active research, offering a "green" alternative to chemical synthesis. The biosynthesis in *B. subtilis* can involve precursors such as L-threonine and acetoin.

Analytical Methodologies

The identification and quantification of **2,3-Dimethylpyrazine** in various matrices, from food products to pharmaceutical preparations, require robust analytical techniques.

Table 3: Key Analytical Techniques for **2,3-Dimethylpyrazine**

Technique	Description
Gas Chromatography-Mass Spectrometry (GC-MS)	The most common method for the analysis of volatile pyrazines. It provides excellent separation and definitive identification based on mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC)	Used for the separation and quantification of pyrazines, particularly when derivatization is not desired. Reversed-phase columns (e.g., C18) with acetonitrile/water or methanol/water mobile phases are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy	A powerful tool for the unambiguous structural elucidation of pyrazines and their impurities. Both ^1H and ^{13}C NMR provide detailed information about the molecular structure.

Experimental Protocol: GC-MS Analysis of Volatile Pyrazines

This is a general protocol for the analysis of pyrazine impurities in a drug substance.

- Sample Preparation (Headspace Analysis):
 - Accurately weigh the sample (e.g., drug substance) and place it into a headspace vial.

- Dissolve the sample in a suitable solvent.
- Seal the vial and place it in the headspace autosampler for incubation at a defined temperature and time to allow volatile compounds to partition into the headspace.
- GC-MS Instrumentation and Conditions:
 - GC Column: Use a polar capillary column (e.g., DB-WAX) suitable for separating volatile compounds.
 - Oven Temperature Program: An example program starts at 90°C (hold for 2 min), then ramps to 240°C at 15°C/min, and holds for 10 minutes.
 - Injector Temperature: Set to 230°C.
 - Carrier Gas: Helium.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Mass Range: Scan a mass range appropriate for detecting the target pyrazines and their fragments (e.g., m/z 40-400).
- Data Analysis:
 - Identify **2,3-Dimethylpyrazine** by comparing its retention time and mass spectrum with that of a certified reference standard.
 - Quantify using a calibration curve prepared from standards of known concentrations.

Applications in Research and Drug Development

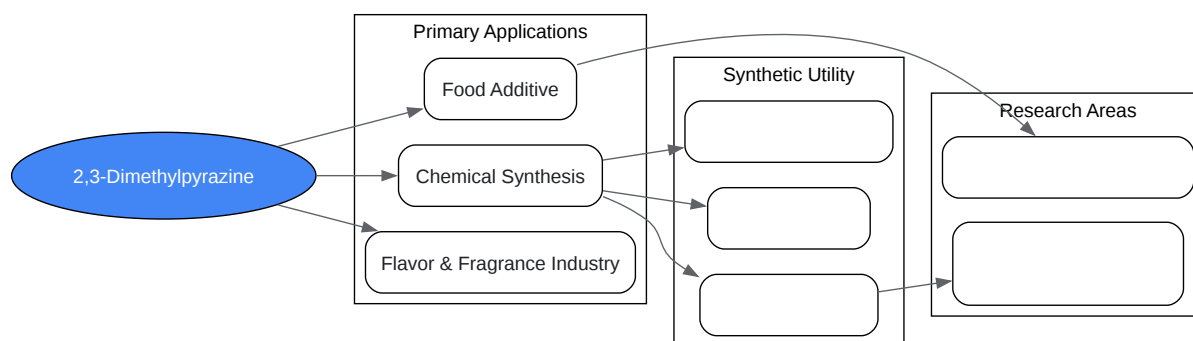
While widely known as a flavoring agent, the pyrazine ring is a significant scaffold in medicinal chemistry.

- Pharmaceutical Intermediate: **2,3-Dimethylpyrazine** serves as a building block for more complex molecules with potential therapeutic activity. The pyrazine core is present in

numerous approved drugs with diverse pharmacological actions, including antimycobacterial and antibacterial agents.

- **Cancer Research:** Pyrazine derivatives have been extensively studied for their potential as anticancer agents, with some compounds showing significant inhibitory effects on human cancer cell lines. They often function as kinase inhibitors.
- **Flavor Chemistry:** In food science, it is studied as a key product of the Maillard reaction, which is crucial for the development of desirable flavors in cooked foods.

Applications Overview



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Caption: Key application areas for **2,3-Dimethylpyrazine**.

Safety and Handling

2,3-Dimethylpyrazine is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Table 4: Hazard and Precautionary Information

Category	Statement
Hazard Statements	H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.
Precautionary Measures	P210: Keep away from heat/sparks/open flames/hot surfaces. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Despite these acute hazards, risk assessments for its use as a food additive have concluded that there is no safety concern at the low levels of intake typical for flavoring purposes.

Conclusion

2,3-Dimethylpyrazine is a compound of significant interest due to its dual role as a potent flavor and aroma agent and a versatile chemical intermediate. For researchers in food science, its formation and stability are of primary importance. For medicinal chemists and drug development professionals, its pyrazine core represents a privileged scaffold for the design of novel therapeutics. A thorough understanding of its properties, synthesis, and analysis is essential for leveraging its full potential in both fundamental research and industrial applications.

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- To cite this document: BenchChem. [2,3-Dimethylpyrazine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216465#2-3-dimethylpyrazine-cas-number-and-molecular-formula]

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